molecular formula C21H21N3O4S B224129 N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide

Cat. No. B224129
M. Wt: 411.5 g/mol
InChI Key: KLGTXKRPWFMKHB-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide, also known as DIBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBS is a sulfonamide derivative that was first synthesized in 2004, and since then, it has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide involves the inhibition of microtubule polymerization, which is essential for cell division and proliferation. N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide binds to the colchicine binding site on tubulin, a protein that makes up microtubules, and prevents the formation of new microtubules. This results in the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide in lab experiments is its specificity for the colchicine binding site on tubulin. This makes it a valuable tool for studying microtubule dynamics and protein-protein interactions. However, one limitation of using N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide. One area of interest is the development of more potent analogs of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide with improved solubility and pharmacokinetic properties. Another direction is the study of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide has potential applications in the treatment of other diseases, such as Alzheimer's disease, and further studies are needed to explore its therapeutic potential in these areas.

Synthesis Methods

The synthesis of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide involves the reaction of 3,4-dimethyl-5-isoxazolecarboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent. The resulting intermediate is then reacted with 3-(4-methylphenyl)-3-oxo-1-propenylamine to obtain the final product. The synthesis of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and as a tool for studying protein-protein interactions. In cancer research, N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting the microtubule network. It has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes.

properties

Product Name

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

InChI

InChI=1S/C21H21N3O4S/c1-14-4-6-17(7-5-14)20(25)12-13-22-18-8-10-19(11-9-18)29(26,27)24-21-15(2)16(3)23-28-21/h4-13,22,24H,1-3H3/b13-12-

InChI Key

KLGTXKRPWFMKHB-SEYXRHQNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C

SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C

Origin of Product

United States

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